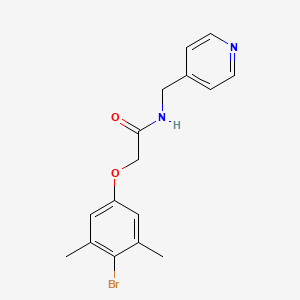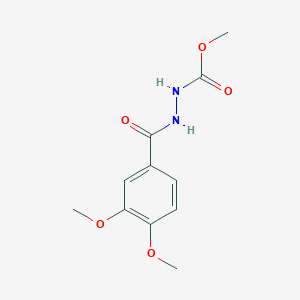
4-(4-isopropylbenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropylbenzyl)morpholine, also known as IBNM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a morpholine derivative that has been extensively studied for its potential therapeutic applications. IBNM has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In
Scientific Research Applications
4-(4-isopropylbenzyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 4-(4-isopropylbenzyl)morpholine has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, 4-(4-isopropylbenzyl)morpholine has been shown to possess antitumor activity, making it a potential candidate for the treatment of cancer.
Mechanism of Action
The exact mechanism of action of 4-(4-isopropylbenzyl)morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 4-(4-isopropylbenzyl)morpholine has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This binding results in an increase in the inhibitory activity of the GABA-A receptor, leading to a decrease in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
4-(4-isopropylbenzyl)morpholine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-(4-isopropylbenzyl)morpholine has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 4-(4-isopropylbenzyl)morpholine has been shown to possess antitumor activity, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
4-(4-isopropylbenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 4-(4-isopropylbenzyl)morpholine has also been extensively studied, making it a well-characterized compound. However, 4-(4-isopropylbenzyl)morpholine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 4-(4-isopropylbenzyl)morpholine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 4-(4-isopropylbenzyl)morpholine. One potential direction is the development of more water-soluble derivatives of 4-(4-isopropylbenzyl)morpholine, which would make it easier to work with in aqueous solutions. Another potential direction is the study of 4-(4-isopropylbenzyl)morpholine in human clinical trials, which would provide more information about its potential therapeutic applications. Finally, the development of more potent and selective derivatives of 4-(4-isopropylbenzyl)morpholine could lead to the development of new and more effective drugs for the treatment of a wide range of diseases.
Synthesis Methods
The synthesis of 4-(4-isopropylbenzyl)morpholine involves the reaction of 4-(4-isopropylbenzyl)aniline with morpholine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions and yields high purity 4-(4-isopropylbenzyl)morpholine. The synthesis method has been optimized to produce large quantities of 4-(4-isopropylbenzyl)morpholine with high yield and purity.
properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIKYXGLAUBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424123 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)


![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)